tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group, an aminopiperidine moiety, and a methyl-substituted oxobutan group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps One common method includes the protection of the amine group in piperidine with a tert-butyl carbamate group
Protection of Amine Group: The amine group in piperidine is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of Oxobutan Moiety: The oxobutan group is introduced through esterification of a suitable carboxylic acid, followed by reduction to the corresponding alcohol, and subsequent oxidation to form the ketone.
Amide Formation: The final step involves the formation of an amide bond between the protected amine and the oxobutan group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or amides to amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amine groups.
N-Boc-piperidine: Another protected piperidine derivative used in organic synthesis.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: A related compound with a similar structure but different functional groups.
Uniqueness
tert-Butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it valuable in pharmaceutical research.
Properties
Molecular Formula |
C15H29N3O3 |
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Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(17-14(20)21-15(3,4)5)13(19)18-8-6-11(16)7-9-18/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t12-/m0/s1 |
InChI Key |
SLPAQOZDUZORIN-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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